molecular formula C20H22N2O4S B11541721 ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(propan-2-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(propan-2-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11541721
M. Wt: 386.5 g/mol
InChI Key: RNVCTZAMRKVTAX-UHFFFAOYSA-N
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Description

ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PROPAN-2-YLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its complex structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PROPAN-2-YLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and an appropriate α-haloketone under reflux conditions to yield the thiazolopyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PROPAN-2-YLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PROPAN-2-YLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PROPAN-2-YLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-(3-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PROPAN-2-YLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substituents and the resulting chemical properties. The presence of the 4-methoxyphenyl and propan-2-ylidene groups contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-propan-2-ylidene-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H22N2O4S/c1-6-26-19(24)15-12(4)21-20-22(18(23)17(27-20)11(2)3)16(15)13-7-9-14(25-5)10-8-13/h7-10,16H,6H2,1-5H3

InChI Key

RNVCTZAMRKVTAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=C(C)C)S2)C

Origin of Product

United States

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